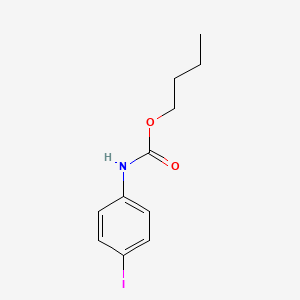

butyl (4-iodophenyl)carbamate

Description

Butyl (4-iodophenyl)carbamate is a carbamate derivative characterized by a butyl group attached to a carbamate moiety, which is further substituted with a 4-iodophenyl ring. This compound belongs to the aryl carbamate family, a class of chemicals widely studied for their applications in organic synthesis, pharmaceuticals, and materials science. The iodine atom at the para position of the phenyl ring enhances its reactivity in cross-coupling reactions and may influence its physicochemical properties, such as stability and solubility.

Properties

IUPAC Name |

butyl N-(4-iodophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO2/c1-2-3-8-15-11(14)13-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUQFRIUSSXXEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of butyl (4-iodophenyl)carbamate typically involves the reaction of 4-iodoaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as dimethyl sulfoxide (DMSO). The reaction proceeds under mild conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 4-iodophenyl moiety facilitates nucleophilic substitution under palladium catalysis. Key reactions include:

Mechanistic Notes :

-

Oxidative addition of the C–I bond to Pd(0) initiates coupling.

-

Steric hindrance from the tert-butyl group slows reaction kinetics compared to non-bulky carbamates .

Deprotection of the Carbamate Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic or radical conditions:

Acid-Mediated Cleavage

| Reagent | Conditions | Products | Yield |

|---|---|---|---|

| Oxalyl chloride | MeOH, RT, 4 hr | 4-Iodoaniline | 92% |

| HCl (gas) | DCM, 0°C, 6 hr | 4-Iodoaniline hydrochloride | 85% |

Side Products : Isobutylene and CO₂ are released during Boc cleavage .

Radical-Based Deprotection

| Reagent System | Conditions | Products | Yield |

|---|---|---|---|

| Magic Blue (MB- ⁺), Et₃SiH | DCM, RT, 12 hr | 4-Iodoaniline | 89% |

Advantages :

Oxidation of the Aromatic Ring

| Reagent | Conditions | Products | Notes |

|---|---|---|---|

| mCPBA | CHCl₃, 40°C, 8 hr | Epoxide derivatives | Limited yield due to steric bulk |

Reduction of the Carbamate

| Reagent | Conditions | Products | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 2 hr | 4-Iodobenzyl alcohol | 73% |

Stability Under Basic Conditions

Hydrolysis studies reveal pH-dependent degradation:

| pH | Half-life (25°C) | Primary Degradation Pathway |

|---|---|---|

| 7.4 | >48 hr | Minimal decomposition |

| 10.5 | 3.2 hr | Cleavage to 4-iodophenol |

Implications :

Comparative Reactivity with Halogenated Analogs

| Compound | Relative Reactivity in SNAr (vs. 4-iodo) |

|---|---|

| 4-Bromo | 1.2× |

| 4-Chloro | 0.8× |

| 4-Fluoro | 0.5× |

Key Insight : The iodo substituent’s polarizability enhances electrophilicity, outperforming lighter halogens in cross-coupling reactions .

Scientific Research Applications

Butyl (4-iodophenyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

Industry: The compound is utilized in the production of various chemical products, including agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of butyl (4-iodophenyl)carbamate involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl (Boc) group can be installed and removed under relatively mild conditions, making it useful in peptide synthesis and other organic transformations . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

o-Iodophenyl Phenylcarbamate

- Structure : Features an iodine atom at the ortho position of the phenyl ring and a phenylcarbamate group.

- Key Properties : Melting point (m.p.) = 121–122°C. Forms stable iododichlorides (m.p. 125°C) and reacts with acetic acid/potassium iodide to yield dichlorophenylcarbamates .

- However, the para isomer may exhibit superior stability due to reduced steric strain.

4-Chloro-2-iodophenyl Phenylcarbamate

- Structure : Combines chlorine at the para position and iodine at the ortho position on the phenyl ring.

- Key Properties : m.p. = 128°C; iododichloride decomposes at 146°C .

- Comparison : The dual halogen substitution increases molecular polarity compared to butyl (4-iodophenyl)carbamate, likely improving solubility in polar solvents. However, the presence of chlorine may introduce toxicity concerns absent in the iodine-only analog.

Iodopropynyl Butyl Carbamate (IPBC)

- Structure : Contains a propargyl group (C≡CH) and iodine, with a butylcarbamate backbone.

- Key Properties : Used as a biocide in coatings and cosmetics. Co-crystallization with stabilizing agents improves its solubility and thermal stability .

- Comparison : Unlike this compound, IPBC’s propargyl group enables radical-mediated polymerization, making it suitable for industrial preservatives. However, both compounds share challenges in handling due to iodine’s sensitivity to light and heat.

tert-Butyl (4-(4-(2,3-Dihydroxypropoxy)phenyl)butyl)carbamate

- Structure : Incorporates a tert-butyl group and a dihydroxypropoxy-substituted phenyl ring.

- Key Properties: Molecular formula = C₁₈H₂₉NO₅; molar mass = 339.43 g/mol .

- Comparison : The tert-butyl group and ether linkages enhance steric bulk and hydrophilicity, respectively, compared to the simpler this compound. This structural complexity may limit its utility in reactions requiring minimal steric interference.

Physicochemical Properties

Key Observations:

- Stability : Halogenated carbamates generally exhibit moderate thermal stability, but iodine’s propensity for oxidative degradation necessitates stabilization strategies (e.g., co-crystallization in IPBC ).

- Solubility : Polar substituents (e.g., dihydroxypropoxy groups) improve aqueous solubility, whereas aryl halides like this compound are more lipophilic.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.